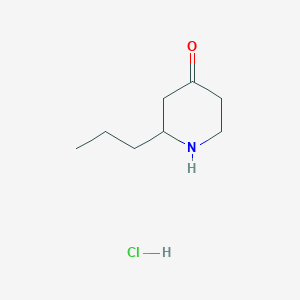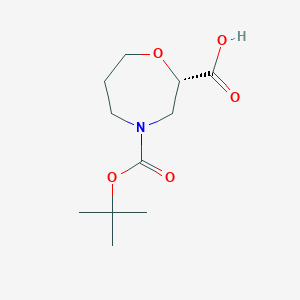
2-Propylpiperidin-4-one hydrochloride
Overview
Description
2-Propylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C8H16ClNO . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2-Propylpiperidin-4-one hydrochloride is1S/C8H15NO.ClH/c1-2-3-7-6-8 (10)4-5-9-7;/h7,9H,2-6H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Propylpiperidin-4-one hydrochloride has a molecular weight of 177.67 g/mol . It is a solid substance that is stored at room temperature in an inert atmosphere . The compound is very soluble in water .Scientific Research Applications
Synthesis of Bioactive Molecules
2-Propylpiperidin-4-one hydrochloride: serves as a key intermediate in the synthesis of bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and its manipulation through various chemical reactions allows for the creation of a diverse array of therapeutic agents. For instance, it can undergo amination or multicomponent reactions to yield compounds with potential pharmacological activities .
Development of Central Nervous System Drugs
The piperidine ring found in 2-Propylpiperidin-4-one hydrochloride is prevalent in drugs targeting the central nervous system (CNS). This includes medications for neurodegenerative diseases, psychotropic drugs, and analgesics. The structural flexibility of the piperidine ring makes it an ideal scaffold for designing CNS-active drugs .
Anti-Infective Applications
The structural complexity of 2-Propylpiperidin-4-one hydrochloride allows for the development of anti-infective agents. By modifying the piperidine nucleus, researchers can synthesize new antibiotics and antifungal medications that combat resistant strains of bacteria and fungi .
Oncology Research
In oncology, 2-Propylpiperidin-4-one hydrochloride can be used to design novel anticancer drugs. Its incorporation into molecules may lead to the discovery of agents that can selectively target cancer cells, inhibit tumor growth, or overcome drug resistance .
Analgesic and Anti-Inflammatory Drug Design
The piperidine derivatives are known for their analgesic and anti-inflammatory properties2-Propylpiperidin-4-one hydrochloride can be utilized to develop new pain relief medications that offer an alternative to opioids, potentially with fewer side effects and lower risk of dependency .
Agricultural Chemical Research
Beyond pharmaceuticals, 2-Propylpiperidin-4-one hydrochloride can also be applied in agricultural chemical research. It may lead to the creation of new pesticides or herbicides with improved safety profiles and efficacy against pests and weeds .
Material Science Innovations
Lastly, in the field of material science, 2-Propylpiperidin-4-one hydrochloride could be explored for its potential in creating novel polymers or coatings. These materials might possess unique properties such as enhanced durability, thermal stability, or biocompatibility .
Safety and Hazards
properties
IUPAC Name |
2-propylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-3-7-6-8(10)4-5-9-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSWVDRREKYHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856230 | |
| Record name | 2-Propylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylpiperidin-4-one hydrochloride | |
CAS RN |
59663-72-8 | |
| Record name | 2-Propylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)



![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)

![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)

![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)

![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)

![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)